

# Guide 1: **Zeph**yr® Endobronchial Valve vs. Standard of Care for Severe Emphysema

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides a comparative analysis of the **Zeph**yr® Endobronchial Valve treatment versus the standard of care for patients with severe emphysema, with a focus on efficacy data from the LIBERATE clinical trial.

## Overview of Zephyr® Endobronchial Valve

The **Zeph**yr® Endobronchial Valve is a minimally invasive medical device designed for patients with severe emphysema, a form of chronic obstructive pulmonary disease (COPD).[1] Emphysema leads to hyperinflation of the lungs, where air becomes trapped in the damaged portions, making it difficult to breathe.[2] The **Zeph**yr valves are small, one-way valves placed in the airways leading to the most diseased parts of the lungs during a bronchoscopic procedure.[1][2] These valves block inspired air from entering the damaged lobe while allowing trapped air and fluids to escape.[3][4] This process, known as bronchoscopic lung volume reduction, is intended to reduce hyperinflation, allowing healthier parts of the lung to function more efficiently and relieving pressure on the diaphragm.[2][4][5]

## Efficacy Data: Zephyr® Valve vs. Standard of Care (LIBERATE Trial)

The LIBERATE study was a multicenter, randomized controlled trial that evaluated the effectiveness and safety of the **Zeph**yr Endobronchial Valve in patients with severe emphysema and little to no collateral ventilation.[5][6]



| Efficacy<br>Endpoint (at<br>12 months)              | Zephyr® Valve<br>Group | Standard of<br>Care Group | Between-<br>Group<br>Difference | p-value |
|-----------------------------------------------------|------------------------|---------------------------|---------------------------------|---------|
| Primary<br>Outcome                                  |                        |                           |                                 |         |
| % of patients with ≥15% improvement in FEV1         | 47.7%                  | 16.8%                     | 31.0%                           | <0.001  |
| Secondary Outcomes (Absolute Change from Baseline)  |                        |                           |                                 |         |
| Forced Expiratory Volume in 1 second (FEV1)         | +0.106 L               | <0.001                    |                                 |         |
| 6-Minute Walk<br>Distance<br>(6MWD)                 | +39.31 m               | 0.002                     | _                               |         |
| St. George's Respiratory Questionnaire (SGRQ) Score | -7.05 points           | 0.004                     | _                               |         |

FEV<sub>1</sub>: Forced Expiratory Volume in 1 second, a measure of lung function. 6MWD: A measure of exercise capacity. SGRQ: A questionnaire to assess health-related quality of life; lower scores indicate better health.

## **Experimental Protocol: LIBERATE Clinical Trial**



Objective: To evaluate the effectiveness and safety of **Zeph**yr Endobronchial Valves in patients with heterogeneous emphysema and little to no collateral ventilation in the treated lobe over a 12-month period.[5]

#### Study Design:

- A multicenter, prospective, randomized controlled trial.[5][6]
- Patients were randomized in a 2:1 ratio to receive either the Zephyr Valve treatment plus standard of care or standard of care alone.[5][6]
- The study was conducted at 24 sites.[6]

#### **Inclusion Criteria:**

- Patients with severe heterogeneous emphysema.
- Forced Expiratory Volume in 1 second (FEV<sub>1</sub>) between 15% and 45% of the predicted value.
- Confirmation of little to no collateral ventilation in the target lobe, as assessed by the Chartis® Pulmonary Assessment System.[3]
- Non-smokers for at least 4 months prior to screening.[3]

#### Procedure:

- The Zephyr Valve group underwent a bronchoscopic procedure to place the valves in the airways of the target lung lobe to achieve complete occlusion.[3]
- The number of valves placed varied depending on the patient's airway anatomy, with an average of four valves used.[1]
- Both groups continued to receive optimal medical management for their condition, which constitutes the standard of care.[6]

#### **Endpoints:**



- Primary Endpoint: The proportion of patients with a post-bronchodilator FEV1 improvement of 15% or more from baseline at 12 months.[5]
- Secondary Endpoints: Absolute changes from baseline in post-bronchodilator FEV<sub>1</sub>, 6-minute walk distance, and St. George's Respiratory Questionnaire scores at 12 months.[5]

Safety: The most common serious adverse event in the treatment group was pneumothorax.[5]

Visualizations: Zephyr® Valve Mechanism and Trial Workflow





Click to download full resolution via product page

Caption: Mechanism of the **Zeph**yr Endobronchial Valve.





Click to download full resolution via product page

Caption: Workflow of the LIBERATE clinical trial.

# Guide 2: Zepbound® (tirzepatide) vs. Semaglutide for Chronic Weight Management



This guide compares the efficacy and mechanisms of Zepbound® (tirzepatide) and a key competitor, semaglutide (marketed as Wegovy for weight management), for the treatment of obesity and overweight.

## Overview of Zepbound® (tirzepatide) and Semaglutide

Zepbound® (tirzepatide) is a once-weekly injectable medication approved for chronic weight management in adults with obesity or those who are overweight with at least one weight-related comorbidity.[7] Its mechanism of action is unique as it is a dual agonist for both the glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptors.[8][9] By mimicking the actions of these two natural incretin hormones, tirzepatide helps regulate appetite, slow digestion, and improve insulin sensitivity, leading to reduced food intake and weight loss.[8][10]

Semaglutide is also a once-weekly injectable medication used for chronic weight management. It functions as a GLP-1 receptor agonist only.[11] By activating GLP-1 receptors, semaglutide suppresses appetite and reduces hunger, contributing to weight loss.[11] The dual action of tirzepatide, targeting both GIP and GLP-1 pathways, is thought to contribute to its greater efficacy in weight reduction compared to selective GLP-1 agonists like semaglutide.[11][12]

## Comparative Efficacy Data: Zepbound® vs. Semaglutide (SURMOUNT-5 Trial)

The SURMOUNT-5 trial was a head-to-head study comparing the efficacy of tirzepatide and semaglutide for weight loss in adults with obesity or overweight.



| Efficacy Endpoint (at 72 weeks)        | Zepbound® (tirzepatide) | Semaglutide |
|----------------------------------------|-------------------------|-------------|
| Average Weight Loss (lbs)              | 50.3 lbs                | 33.1 lbs    |
| Average Percentage Weight Loss         | 20.2%                   | 13.7%       |
| Waist Circumference Reduction          | 7.2 inches              | 5.1 inches  |
| % of Patients with ≥25%<br>Weight Loss | 32%                     | 16%         |

Data from the SURMOUNT-5 phase 3b study as reported in May 2025.[9][12]

# Experimental Protocols: SURMOUNT-1 (Tirzepatide) and STEP 1 (Semaglutide)

SURMOUNT-1 Trial Protocol (Tirzepatide)

Objective: To assess the efficacy and safety of once-weekly tirzepatide for weight management in adults with obesity or overweight, without diabetes.[13][14]

#### Study Design:

- A phase 3, multicenter, double-blind, randomized, placebo-controlled trial.[13][15]
- Conducted at 119 sites across nine countries.[13]
- Participants were randomized in a 1:1:1:1 ratio to receive tirzepatide at doses of 5 mg, 10 mg, or 15 mg, or a placebo, for 72 weeks.[13][14]
- All participants also received lifestyle intervention counseling.[13]

#### Inclusion Criteria:

Age ≥18 years.[13]



- Body Mass Index (BMI) of ≥30 kg/m<sup>2</sup> or ≥27 kg/m<sup>2</sup> with at least one weight-related complication (e.g., hypertension, dyslipidemia).[13][15]
- Exclusion of patients with diabetes.[13][14]

#### Procedure:

- Tirzepatide was administered via subcutaneous injection once weekly.
- The dose was initiated at 2.5 mg and escalated by 2.5 mg every four weeks until the assigned maintenance dose was reached.[13][15]

#### **Endpoints:**

 Co-Primary Endpoints: The percentage change in body weight from baseline to 72 weeks, and the proportion of participants achieving a weight reduction of at least 5% at 72 weeks.
 [13]

### STEP 1 Trial Protocol (Semaglutide)

Objective: To evaluate the efficacy and safety of once-weekly semaglutide 2.4 mg as an adjunct to lifestyle intervention for weight management in adults with overweight or obesity, without diabetes.[16]

#### Study Design:

- A randomized, double-blind, placebo-controlled trial conducted at 129 sites in 16 countries.
- 1961 participants were randomized in a 2:1 ratio to receive either semaglutide 2.4 mg or a placebo for 68 weeks, in addition to lifestyle intervention.[16]

#### **Inclusion Criteria:**

- Age ≥18 years.[17]
- BMI ≥30 kg/m<sup>2</sup> or ≥27 kg/m<sup>2</sup> with at least one weight-related comorbidity.[16][17]



• Exclusion of patients with diabetes.[16]

#### Procedure:

Semaglutide was administered subcutaneously once weekly, with a dose escalation over 16 weeks to the 2.4 mg maintenance dose.[17][18]

#### Endpoints:

• Co-Primary Endpoints: The percentage change in body weight and the proportion of participants achieving a weight reduction of at least 5% at 68 weeks.[16]

Visualizations: Zepbound® Signaling Pathway and Trial Workflow





Click to download full resolution via product page

Caption: Dual-agonist signaling pathway of Zepbound®.





Click to download full resolution via product page

Caption: Workflow of the SURMOUNT-1 clinical trial.

## References

- 1. Zephyr Endobronchial Valve Procedure Dayton Respiratory Center [dayresp.com]
- 2. pulmonx.com [pulmonx.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. m.youtube.com [m.youtube.com]



- 5. atsjournals.org [atsjournals.org]
- 6. aabronchology.org [aabronchology.org]
- 7. Tirzepatide's Mechanism of Action: How Does Tirzepatide Work? GoodRx [goodrx.com]
- 8. How Zepbound works: Mechanism of action explained [medicalnewstoday.com]
- 9. Tirzepatide (Zepbound): Uses, Dosage, Side Effects [drugs.com]
- 10. droracle.ai [droracle.ai]
- 11. secretmedspa.com [secretmedspa.com]
- 12. news-medical.net [news-medical.net]
- 13. Tirzepatide Once Weekly for the Treatment of Obesity American College of Cardiology [acc.org]
- 14. Tirzepatide Once Weekly for the Treatment of Obesity PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. patientcareonline.com [patientcareonline.com]
- 16. cci-cic.org [cci-cic.org]
- 17. Semaglutide for the treatment of overweight and obesity: A review PMC [pmc.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Guide 1: Zephyr® Endobronchial Valve vs. Standard of Care for Severe Emphysema]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12364739#zeph-vs-competitor-compound-a-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com